Cas no 937366-57-9 (3-(2,5-Dichloropyrimidin-4-yl)-1H-indole)

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole structure
937366-57-9 structure
Product Name:3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
CAS 번호:937366-57-9
MF:C12H7Cl2N3
메가와트:264.110080003738
MDL:MFCD17392851
CID:1040096
PubChem ID:56655376
Update Time:2024-10-26

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole 화학적 및 물리적 성질

이름 및 식별자

    • 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
    • 3-(2,5-Dichloro-4-pyrimidinyl)-1H-indole (ACI)
    • EN300-7355635
    • 3-(2,5-dichloro-pyrimidin-4-yl)-1H-indole
    • FBEYVYDAVBOFOJ-UHFFFAOYSA-N
    • W13000
    • 937366-57-9
    • AKOS016006647
    • Z3235028906
    • 3-(2,5-DICHLORO-4-PYRIMIDINYL)-1H-INDOLE
    • CS-W000436
    • SCHEMBL517461
    • AS-64598
    • MFCD17392851
    • DB-330584
    • DTXSID90718182
    • MDL: MFCD17392851
    • 인치: 1S/C12H7Cl2N3/c13-9-6-16-12(14)17-11(9)8-5-15-10-4-2-1-3-7(8)10/h1-6,15H
    • InChIKey: FBEYVYDAVBOFOJ-UHFFFAOYSA-N
    • 미소: ClC1N=C(C2C3C(=CC=CC=3)NC=2)C(Cl)=CN=1

계산된 속성

  • 정밀분자량: 263.0017026g/mol
  • 동위원소 질량: 263.0017026g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 17
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 277
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 3.6
  • 토폴로지 분자 극성 표면적: 41.6Ų

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
D438258-1mg
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
937366-57-9
1mg
$190.00 2023-05-18
TRC
D438258-10mg
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
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10mg
$1499.00 2023-05-18
Chemenu
CM147281-1g
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937366-57-9 95%
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$729 2021-08-05
Ambeed
A171252-100mg
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
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100mg
$121.0 2025-04-15
Ambeed
A171252-250mg
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
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250mg
$242.0 2025-04-15
Ambeed
A171252-1g
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
937366-57-9 95%
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$653.0 2025-04-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB92387-100mg
3-(2,5-dichloropyrimidin-4-yl)-1H-indole
937366-57-9 95%
100mg
¥1390.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB92387-250mg
3-(2,5-dichloropyrimidin-4-yl)-1H-indole
937366-57-9 95%
250mg
¥2261.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB92387-1g
3-(2,5-dichloropyrimidin-4-yl)-1H-indole
937366-57-9 95%
1g
¥5184.0 2024-04-16
abcr
AB488730-100mg
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole; .
937366-57-9
100mg
€403.10 2025-02-18

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole 합성 방법

합성 방법 1

반응 조건
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane
참조
Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1)
Huang, Shenlin; Li, Ronghua; Connolly, Peter J.; Emanuel, Stuart; Fuentes-Pesquera, Angel; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(8), 2179-2183

합성 방법 2

반응 조건
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran ,  Tetrahydrofuran ;  0 °C; 0.5 h, 0 °C
1.2 1 h, rt; rt → 60 °C; 1.5 h, 60 °C
참조
Preparation of heterocyclic compounds and uses thereof
, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  3 h, 75 °C
참조
Aminopyrimidine derivatives as inhibitors of cyclin-dependent kinase 7 (CDK7) and their preparation
, World Intellectual Property Organization, , ,

합성 방법 4

반응 조건
1.1 Reagents: Methylmagnesium iodide Solvents: Diethyl ether ,  1,2-Dichloroethane ;  0 °C; 0 °C; 30 min, 0 °C; 30 min, rt
1.2 Reagents: Water ;  cooled
참조
Preparation of pyrimidine derivatives for treatment of cancer
, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran ,  Tetrahydrofuran ;  10 min, 0 °C; 30 min, 0 - 2 °C
1.2 0 - 2 °C; 1 h, 25 °C; 25 °C → 60 °C; 1.5 h, 60 °C; 60 °C → 25 °C
1.3 Reagents: Acetic acid ;  25 °C
1.4 Solvents: Tetrahydrofuran ,  Water ;  20 min, 60 °C
참조
Structure- and Reactivity-Based Development of Covalent Inhibitors of the Activating and Gatekeeper Mutant Forms of the Epidermal Growth Factor Receptor (EGFR)
Ward, Richard A.; Anderton, Mark J.; Ashton, Susan; Bethel, Paul A.; Box, Matthew; et al, Journal of Medicinal Chemistry, 2013, 56(17), 7025-7048

합성 방법 6

반응 조건
1.1 Reagents: Aluminum chloride ;  30 min, rt; rt → 80 °C; 1 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min
참조
Pyrimidine amine compounds, its preparation method and application
, China, , ,

합성 방법 7

반응 조건
1.1 Reagents: Methylmagnesium iodide Solvents: Dichloromethane ;  0 °C; 30 min, 0 °C
1.2 2 h, 0 °C → rt
1.3 Reagents: Water ;  cooled
참조
Compound as cyclin-dependent kinase inhibitor, and application thereof
, China, , ,

합성 방법 8

반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: 2-Pentanol ;  3 h, 110 °C
참조
Pyrimidine-benzene-1,3-diamine-acrylamide derivatives as EGFR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

합성 방법 9

반응 조건
1.1 Reagents: Methylmagnesium bromide Solvents: 1,2-Dichloroethane ;  0 °C
1.2 10 min, 0 °C; 14 h, reflux
참조
Preparation of heteroaryl compounds for kinase inhibition
, World Intellectual Property Organization, , ,

합성 방법 10

반응 조건
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran ;  0.5 h, 0 °C
1.2 1 h, rt; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid ;  10 min, rt
참조
Preparation of (substituted phenyl) (substituted pyrimidine) amino derivative as anticancer drugs
, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  3 h, 75 °C
참조
Preparation of indolylpyrimidinylaminophenylpicolinamide derivatives and analogs for use as CDK7 inhibitors
, World Intellectual Property Organization, , ,

합성 방법 12

반응 조건
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran ,  Tetrahydrofuran ;  10 min, 0 °C; 30 min, 0 - 2 °C
1.2 0 - 2 °C; 2 °C → rt; 1 h, rt; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ,  Water ;  rt; 20 min, 60 °C
참조
Aminopyrimidine compounds as FGFR inhibitor and their preparation
, World Intellectual Property Organization, , ,

합성 방법 13

반응 조건
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran ,  Tetrahydrofuran ;  10 min, 0 °C; 0.5 h, 0 - 2 °C
1.2 0 - 2 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ,  Water ;  rt; 20 min, 60 °C
참조
Preparation of 2-(2,4,5-substituted-anilino)pyrimidine derivatives as EGFR modulators useful for treating cancer
, World Intellectual Property Organization, , ,

합성 방법 14

반응 조건
1.1 Reagents: Methylmagnesium bromide Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C; 45 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  45 min, rt; rt → 60 °C; 1.5 h, 60 °C
1.3 Reagents: Acetic acid Solvents: Water ;  15 min, 60 °C
참조
Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines
Sato, Mami; Fuchida, Hirokazu; Shindo, Naoya ; Kuwata, Keiko; Tokunaga, Keisuke; et al, ACS Medicinal Chemistry Letters, 2020, 11(6), 1137-1144

합성 방법 15

반응 조건
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 30 min, 0 °C; 30 min, 0 °C
1.2 0 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ,  Water ;  rt; 20 min, 60 °C
참조
Class of CDK inhibitor based on organic arsenic compds, preparation method and application thereof
, China, , ,

합성 방법 16

반응 조건
1.1 Reagents: Aluminum chloride Solvents: 1,2-Dimethoxyethane ;  5 min, rt
1.2 Solvents: 1,2-Dimethoxyethane ;  rt; overnight, 80 °C
1.3 Reagents: Water ;  0 °C
참조
Discovery of Potent and Wild-Type-Sparing Fourth-Generation EGFR Inhibitors for Treatment of Osimertinib-Resistance NSCLC
Dong, Haojie ; Ye, Xiuquan; Zhu, Yasheng; Shen, Hao; Shen, Hongtao; et al, Journal of Medicinal Chemistry, 2023, 66(10), 6849-6868

합성 방법 17

반응 조건
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran ;  10 min, 0 °C; 30 min, 0 - 2 °C
1.2 0 - 2 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → 25 °C
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ,  Water ;  25 °C; 20 min, 60 °C
참조
Preparation methods and polyamide compounds for modulating myotonic dystrophy 1
, World Intellectual Property Organization, , ,

합성 방법 18

반응 조건
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran ;  10 min, 0 °C; 3 h, 60 °C
참조
Preparation of substituted tetrahydroisoquinolinylaminopyridines and pyrrolopyridinylphenyldialkyl phosphine and their analogs as HPK1 inhibitors for treating cancers
, World Intellectual Property Organization, , ,

합성 방법 19

반응 조건
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 1 h, rt; 1.5 h, rt → 60 °C; 60 °C → rt
참조
Preparation of 2-anilinopyrimidine derivatives as EGFR/ALK inhibitors for prevention/treatment of cancer
, China, , ,

합성 방법 20

반응 조건
1.1 Reagents: Methylmagnesium chloride Solvents: 1,2-Dichloroethane ,  Tetrahydrofuran ;  15 min, 0 °C
1.2 0 °C → rt; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C
참조
Compound containing conjugated allenamide structure, its preparation method, pharmaceutical composition containing the compound and application of the compound
, China, , ,

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Raw materials

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Preparation Products

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:937366-57-9)3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
주문 번호:A1094898
인벤토리 상태:in Stock
재다:100mg/250mg/1g
순결:99%
마지막으로 업데이트된 가격 정보:Thursday, 29 August 2024 20:13
가격 ($):191.0/310.0/713.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:937366-57-9)3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
A1094898
순결:99%/99%/99%
재다:100mg/250mg/1g
가격 ($):191.0/310.0/713.0
Email